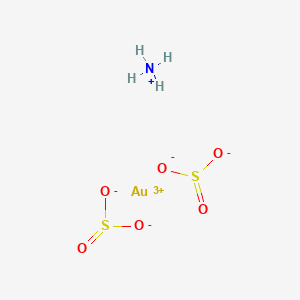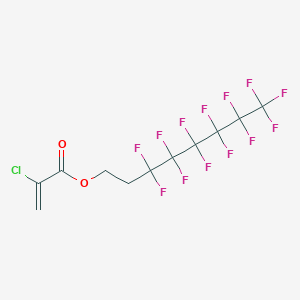
((Perfluorohexyl)ethyl)-2-chloropropenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Perfluorohexyl)ethyl)-2-chloropropenoate: is an organic compound known for its unique chemical properties. It is a derivative of acrylate with a perfluorinated side chain, which imparts distinct characteristics such as hydrophobicity and chemical stability. This compound is used in various industrial applications, particularly in the production of specialized coatings and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((Perfluorohexyl)ethyl)-2-chloropropenoate typically involves the esterification of perfluorohexyl ethanol with 2-chloropropenoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) is common to achieve the desired quality standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ((Perfluorohexyl)ethyl)-2-chloropropenoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, amines, thiols, typically in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: ((Perfluorohexyl)ethyl)-2-chloropropenoate is used as a monomer in the synthesis of fluorinated polymers. These polymers exhibit excellent chemical resistance, low surface energy, and hydrophobic properties, making them suitable for coatings, adhesives, and sealants.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems due to its ability to form stable, hydrophobic coatings.
Medicine: The compound’s unique properties are leveraged in the development of medical devices and implants. Its hydrophobic nature helps in creating non-stick surfaces, reducing the risk of bacterial adhesion and biofilm formation.
Industry: this compound is widely used in the production of specialty coatings for textiles, electronics, and automotive applications. Its ability to impart water and oil repellency makes it valuable in creating protective coatings.
Mecanismo De Acción
The mechanism by which ((Perfluorohexyl)ethyl)-2-chloropropenoate exerts its effects is primarily through its hydrophobic and chemical-resistant properties. The perfluorinated side chain creates a barrier that repels water and oils, while the acrylate backbone provides a reactive site for polymerization and surface modification. This combination allows the compound to form stable, durable coatings that protect surfaces from environmental degradation.
Comparación Con Compuestos Similares
(Perfluorooctyl)ethyl acrylate: Similar in structure but with a longer perfluorinated chain, offering even greater hydrophobicity.
(Perfluorobutyl)ethyl acrylate: Shorter perfluorinated chain, resulting in slightly lower hydrophobic properties but easier to synthesize.
(Perfluorodecyl)ethyl acrylate: Longer chain providing superior hydrophobicity but more challenging to handle due to higher viscosity.
Uniqueness: ((Perfluorohexyl)ethyl)-2-chloropropenoate stands out due to its balanced properties of hydrophobicity and ease of synthesis. Its moderate chain length provides sufficient hydrophobicity for most applications while maintaining manageable viscosity and reactivity.
Propiedades
Número CAS |
96383-55-0 |
|---|---|
Fórmula molecular |
C11H6ClF13O2 |
Peso molecular |
452.59 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C11H6ClF13O2/c1-4(12)5(26)27-3-2-6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)25/h1-3H2 |
Clave InChI |
HIRPFUWZIZCTAN-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


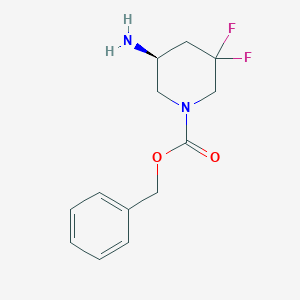
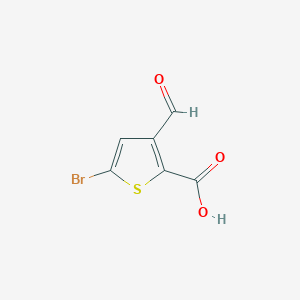
![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)
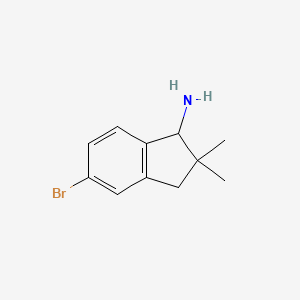

![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)


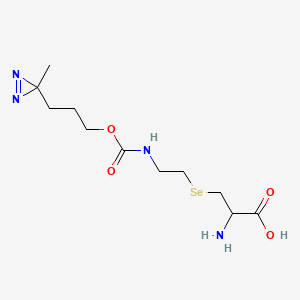
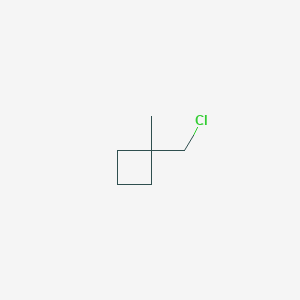

![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)

